Product packaging for ribosomal protein CL15(Cat. No.:CAS No. 147097-45-8)

ribosomal protein CL15

Cat. No.: B1175875
CAS No.: 147097-45-8
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Description

Ribosomal Protein CL15 is a key component of the ribosome, the cellular machinery responsible for protein synthesis (translation) . Ribosomal proteins (RPs) are highly conserved across all domains of life and are essential for the proper assembly and structural integrity of ribosomal subunits . In conjunction with ribosomal RNA (rRNA), they form the functional sites of the ribosome that are critical for decoding messenger RNA (mRNA) and catalyzing the formation of peptide bonds . Beyond their fundamental role in translation, ribosomal proteins have been found to possess significant extra-ribosomal functions. Many RPs are involved in critical cellular processes such as regulating the tumor suppressor p53 in response to stress, which can lead to cell cycle arrest and apoptosis . Mutations in various ribosomal protein genes have been linked to a class of human congenital disorders known as ribosomopathies, as well as to several cancer types, highlighting their importance in cellular homeostasis and disease . Research into ribosomal proteins like CL15 is therefore vital for advancing our understanding of basic cell biology, disease mechanisms, and potential therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

147097-45-8

Molecular Formula

C8H10N2O2

Synonyms

ribosomal protein CL15

Origin of Product

United States

Structural Biology and Molecular Architecture of Ribosomal Protein Cl15

Integration within Ribosomal Subunits

The precise positioning and interactions of uL15 within the ribosome are fundamental to its role in translation. It is a universally conserved protein, highlighting its essential function across different domains of life.

Association with the Large Ribosomal Subunit (60S in eukaryotes, 50S in bacteria, 39S in mitochondria)

Ribosomal protein uL15 is a constituent of the large ribosomal subunit across various life forms. In eukaryotes, it is a component of the 60S subunit, in bacteria, the 50S subunit, and in mitochondria, the 39S subunit. This widespread presence underscores its fundamental role in the architecture and function of the ribosome. The nomenclature for this protein has been unified to uL15 to reflect its universal presence in the large subunit.

Contribution to Overall Ribosome Structural Integrity

Ribosomal proteins are essential for the proper folding and stability of ribosomal RNA (rRNA), and uL15 plays a significant role in maintaining the structural integrity of the large ribosomal subunit. Many ribosomal proteins of the large subunit, including uL15, are composed of a globular, surface-exposed domain with long, finger-like projections that extend into the rRNA core to stabilize its structure ebi.ac.uk. The depletion of large subunit proteins can lead to instability of both the large and small ribosomal subunits, indicating a cooperative assembly and interdependence for stability biorxiv.org. A deficiency in uL15 has been shown to impair the biogenesis of the 60S subunit, which can lead to a decrease in the level of 80S monosomes nih.gov. This demonstrates the critical role of uL15 in the proper assembly and structural maintenance of the ribosome.

Protein Topology and Domains

Identification of Globular Domains and Flexible Extensions

Like many other ribosomal proteins of the large subunit, uL15 possesses a globular domain located on the surface of the ribosome ebi.ac.uk. In addition to its globular domain, uL15 is characterized by a notable N-terminal extension ebi.ac.uk. These extensions, often described as "finger-like," penetrate the rRNA core, contributing to the stabilization of the intricate rRNA structure ebi.ac.uk. The flexibility of such extensions is crucial for their ability to weave through the densely packed rRNA and establish key interactions.

Table 1: Structural Features of Ribosomal Protein uL15

Structural FeatureDescription
Globular Domain Surface-exposed region of the protein.
N-terminal Extension A flexible, elongated region that extends into the rRNA core.

Key Residues and Motifs for Ribosomal RNA Interaction

Specific amino acid residues and motifs within uL15 are critical for its interaction with rRNA. One of the most well-characterized residues is Histidine 39 (His39) in mammalian uL15. This residue is located in close proximity to the CCA terminus of the tRNA in the E-site (exit site) of the ribosome nih.govnih.govresearchgate.net. His39 can undergo hydroxylation, a post-translational modification that influences the efficiency of translation nih.govnih.govresearchgate.net. A mutation at this site can lead to changes in the types of mRNAs that are translated nih.govnih.gov. The internal loop of uL15 has also been shown to interact with helix 75 (H75) of the 25S/28S rRNA nih.gov. The interaction between ribosomal proteins and rRNA often involves positively charged amino acids, such as arginine and lysine (B10760008), which can form electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA.

Conformational Dynamics and Structural Transitions

The ribosome is a highly dynamic molecular machine that undergoes significant conformational changes during the process of protein synthesis. While specific, large-scale conformational changes of uL15 itself are not extensively documented, its location at a functional site of the ribosome implies its involvement in these dynamic processes. The ribosome cycles through different states during initiation, elongation, and termination of translation. These transitions involve movements of the ribosomal subunits relative to each other, as well as rearrangements of rRNA and ribosomal proteins. Given that uL15 is positioned near the E-site and interacts with tRNA, it is likely to be involved in the conformational changes that accompany tRNA binding, translocation, and release. The flexibility of its N-terminal extension may allow it to adapt to and facilitate these structural transitions within the ribosome.

Role in Inter-subunit Bridge Formation and Maintenance

While not typically forming a direct intersubunit bridge itself—the molecular contacts that link the large and small ribosomal subunits—uL15 plays a critical indirect role in the formation and stability of the complete ribosome. Its primary function in this context is to ensure the correct folding and architecture of the large subunit, which is a prerequisite for its effective association with the small subunit.

Research using chemical footprinting and hydroxyl radical probing has demonstrated that uL15 interacts with multiple, dispersed regions of the 23S rRNA (in bacteria), specifically within domains I, II, IV, and V. This extensive network of interactions acts as a scaffold, bringing distant parts of the rRNA into proximity and stabilizing the tertiary structure of the large subunit. This stabilizing function is essential for creating the proper interface required for docking with the small subunit. The binding site for uL15 on the rRNA is not present on naked rRNA; it only forms after a partially assembled particle has been created, indicating that uL15's incorporation is a key step in the late stages of large subunit assembly.

Key Interactions of uL15 in Large Subunit Stabilization
Interacting MoleculeRegion of InteractionFunctional Role
23S rRNA (Domain II)Nucleotides 572-654Primary binding and footprinting site.
23S rRNA (Domains I, IV, V)Specific, dispersed regionsStabilizes tertiary folding of rRNA.
Other Ribosomal ProteinsAssembly intermediatesRequired for the formation of the uL15 binding site.

Influence of Binding Partners on CL15 Conformation within the Ribosome

The conformation of uL15 within the ribosome is dynamic and significantly influenced by its interactions with its binding partners, primarily rRNA and transfer RNA (tRNA). The protein's structure adapts based on the assembly state of the ribosome and the functional cycle of translation.

The binding of uL15 itself is a conformation-dependent event. Its binding site on the 23S rRNA only adopts the correct structure in a partially assembled ribosomal particle, demonstrating that the prior binding of other ribosomal proteins influences the local rRNA structure to allow for uL15's association.

Cryo-electron microscopy studies have revealed specific conformational states of uL15 linked to ribosome assembly. The internal loop of uL15 interacts directly with helix H75 of the rRNA. During certain intermediate stages of 60S subunit assembly, if neighboring rRNA helices are displaced or misfolded, this internal loop of uL15 cannot be visualized. This suggests that the conformation of the uL15 loop is flexible and dependent on the correct arrangement of its surrounding rRNA binding partners.

Furthermore, uL15 is positioned at a critical functional site in the mature ribosome: the exit (E) site. In mammalian ribosomes, the His39 residue of uL15 is located immediately adjacent to the CCA-end of the tRNA bound in the E site. This proximity indicates a direct interaction, and uL15 is involved in maintaining the structural environment for this tRNA molecule. The binding and release of deacylated tRNA from the E site during the elongation cycle of translation likely induce localized conformational changes in uL15. A specific post-translational modification at this site—the hydroxylation of His39—has been shown to impact the translational activity of the ribosome, further underscoring the functional importance of uL15's conformation as influenced by its interaction with tRNA.

Conformational Dependencies of Ribosomal Protein uL15
Binding PartnerRegion of uL15 AffectedObserved Influence on Conformation
23S/28S rRNAEntire ProteinBinding requires a pre-folded rRNA structure created by other proteins.
rRNA Helix H75Internal LoopDisruption of nearby rRNA helices leads to flexibility/disordering of the loop.
E-site tRNAHis39 ResidueMaintains the structural environment for the tRNA's CCA-end; conformation is likely altered by tRNA binding/release.

Biogenesis and Assembly Mechanisms Involving Ribosomal Protein Cl15

Orchestration of Ribosome Biogenesis Pathways

The creation of functional ribosomes is a complex and energy-intensive process for eukaryotic cells. It begins in the nucleolus with the transcription of ribosomal RNA (rRNA) and the synthesis of ribosomal proteins in the cytoplasm. These components are then meticulously assembled into large and small ribosomal subunits, which are subsequently exported to the cytoplasm to participate in protein synthesis.

Nuclear Synthesis and Transport of Ribosomal Components

The journey of ribosome biogenesis begins with the transcription of ribosomal DNA (rDNA) into a large precursor rRNA (pre-rRNA) molecule within the nucleolus. In humans, this is a 47S pre-rRNA which is then processed to yield the mature 18S, 5.8S, and 28S rRNAs that form the core of the ribosomal subunits. Concurrently, the genes encoding ribosomal proteins, including RPL15, are transcribed into messenger RNAs (mRNAs) in the nucleus and exported to the cytoplasm for translation into proteins.

These newly synthesized ribosomal proteins are then imported back into the nucleus and subsequently targeted to the nucleolus. This transport is a regulated process, often involving specific nuclear import receptors that recognize nuclear localization signals within the ribosomal proteins. The efficient import of these proteins is critical for the subsequent assembly steps.

Nucleolar Stages of Ribosomal Subunit Assembly

The nucleolus serves as the primary site for the early stages of ribosome assembly. Within this subnuclear compartment, the pre-rRNA undergoes a series of cleavages and modifications, and ribosomal proteins associate with the nascent rRNA transcripts in a hierarchical manner. This co-transcriptional assembly is a highly organized process guided by a multitude of assembly factors that ensure the correct folding of the rRNA and the timely incorporation of ribosomal proteins.

Cryo-electron microscopy studies have provided detailed snapshots of pre-60S ribosomal particles at different stages of assembly within the nucleolus. nih.gov These studies have revealed a modular assembly process where ribosomal proteins and assembly factors associate with specific domains of the pre-rRNA, gradually shaping the architecture of the maturing subunit. nih.gov RPL15 is one of the ribosomal proteins that assembles during these early nucleolar stages. mdpi.com

Cytoplasmic Maturation of Pre-Ribosomal Particles

Following the initial assembly steps in the nucleolus, the pre-ribosomal subunits are exported to the cytoplasm for final maturation. This export is a critical step that is tightly controlled to prevent immature or defective subunits from entering the pool of active ribosomes. The pre-40S and pre-60S subunits utilize distinct export pathways, involving specific export receptors.

Once in the cytoplasm, the pre-ribosomal particles undergo final processing steps, including the cleavage of the 20S pre-rRNA to mature 18S rRNA in the pre-40S particle and further maturation of the pre-60S particle. unifr.ch These final maturation events involve the release of the remaining assembly factors and the incorporation of the final ribosomal proteins, rendering the subunits competent for translation.

Ribosomal Protein CL15's Specific Role in Pre-Ribosomal Subunit Biogenesis

RPL15 plays a specific and essential role in the biogenesis of the large ribosomal subunit. Its proper function is critical for both the structural integrity of the pre-60S particle and the accurate processing of the pre-rRNA.

Essentiality for Pre-60S Ribosomal Subunit Formation and Maintenance of Nucleolar Structure

Studies have demonstrated that RPL15 is indispensable for the formation of the pre-60S ribosomal subunit. nih.govresearchgate.net Depletion of RPL15 leads to defects in the assembly of the large subunit, highlighting its importance in this process. nih.gov Furthermore, RPL15 has been shown to be required for maintaining the normal structure of the nucleolus. nih.govresearchgate.net The nucleolus is a dynamic structure, and its integrity is closely linked to active ribosome biogenesis. biorxiv.org Depletion of RPL15 can lead to an altered nucleolar morphology, which may be a consequence of compromised rRNA processing and ribosome assembly. nih.gov Research has shown that the absence of RPL15 can cause an increase in the size of the nucleolus, indicating a disruption in its normal function. researchgate.net

Involvement in Ribosomal RNA (rRNA) Processing (e.g., ITS1 site)

RPL15 is also directly involved in the processing of the pre-rRNA molecule. Specifically, it has been implicated in the processing of the internal transcribed spacer 1 (ITS1). nih.gov The removal of ITS1 is a critical step in the maturation of the 5.8S and 28S rRNAs. The proper cleavage at specific sites within ITS1 is necessary for the generation of the mature rRNA species that will form the core of the large ribosomal subunit. Depletion of RPL15 has been shown to impair the processing at the ITS1 site, leading to an accumulation of precursor rRNAs and a reduction in mature rRNAs. nih.gov

Research Findings on this compound

Finding Organism/System Methodology Key Result Reference
Essential for pre-60S subunit formationHuman cellssiRNA-mediated depletion, sucrose (B13894) gradient ultracentrifugationDepletion of RPL15 leads to a decrease in pre-60S ribosomal particles. nih.gov
Required for nucleolar structure maintenanceHuman cellssiRNA-mediated depletion, immunofluorescence microscopyDepletion of RPL15 results in enlarged and incompact nucleoli. researchgate.net
Involvement in rRNA processing at ITS1Human cellssiRNA-mediated depletion, Northern blottingDepletion of RPL15 impairs the processing of rRNA precursors at the ITS1 site. nih.gov
Association with nucleolar pre-60S particlesSaccharomyces cerevisiaeCryo-electron microscopyRPL15 is a component of early nucleolar pre-60S assembly intermediates. nih.gov

Interactions with Assembly Factors and Chaperones

The maturation of the 40S subunit is a complex process involving numerous non-ribosomal assembly factors that guide the folding of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Rps15 is a key player in the late nuclear and cytoplasmic stages of this process, interacting with a cohort of assembly factors that ensure the fidelity of ribosome construction.

Rps15 is a component of late pre-40S ribosomal particles, where it is found in complex with several key assembly factors. These interactions are critical for the final steps of 40S subunit maturation and its export from the nucleus to the cytoplasm.

Rio2: The kinase Rio2 is an essential assembly factor that binds to pre-40S particles. Cryo-electron microscopy (cryo-EM) structures of late pre-40S particles have revealed that Rps15 is in direct contact with Rio2. nih.gov This interaction is significant as Rio2 is thought to play a central role in regulating cytoplasmic maturation steps. The depletion of Rps15 has been shown to affect the stable association of Rio2 with pre-40S particles, suggesting that Rps15 is important for the recruitment or maintenance of Rio2 within the complex. nih.gov

Ltv1: A strong genetic interaction exists between Rps15 and the assembly factor Ltv1. nih.govnih.gov Mutations in either the globular domain or the C-terminal tail of Rps15 are lethal or cause severe growth defects when combined with a deletion of the LTV1 gene. nih.govnih.gov Furthermore, cryo-EM analysis of human pre-40S particles has visualized a C-terminal α-helix of Ltv1 in direct contact with the globular domain of Rps15. nih.gov

Dim1: The methyltransferase Dim1 is another essential assembly factor present in late pre-40S particles. It is responsible for the dimethylation of two universally conserved adenosines in the 18S rRNA. Similar to Nob1, there is no direct evidence of a physical interaction with Rps15. However, their co-presence in the late pre-40S complex indicates a coordinated function in the final maturation stages.

Tsr1: Structural studies of pre-40S particles have shown that the C-terminal tail of Rps15 is positioned in close proximity to the assembly factor Tsr1. nih.govnih.gov This positioning suggests a potential role for Tsr1 in monitoring the integrity of the Rps15 C-terminal tail, which is crucial for the final cytoplasmic maturation steps. nih.gov Genetic interactions between mutants of TSR1 and RPS15 have also been demonstrated, further supporting a functional relationship. nih.govnih.gov

Assembly FactorType of Interaction with Rps15Supporting Evidence
Rio2Physical InteractionCryo-EM structures, Rps15 depletion affects Rio2 association nih.govnih.gov
Ltv1Genetic and Physical InteractionStrong genetic interaction, Cryo-EM shows direct contact nih.govnih.govnih.gov
Nob1Functional Link (Co-localization)Co-purification in pre-40S particles, Rps15 mutants affect Nob1-mediated processing nih.gov
Dim1Co-localizationCo-purification in pre-40S particles
Tsr1Genetic and Physical ProximityGenetic interaction, Cryo-EM shows close proximity of the Rps15 C-terminal tail nih.govnih.govnih.gov

The incorporation of ribosomal proteins into nascent ribosomes is a tightly regulated process that often involves dedicated chaperones to ensure their stability and prevent aggregation.

Recent studies in the filamentous fungus Purpureocillium lilacinum have identified a specific chaperone for Rps15, a nuclear cyclophilin named PlCYP5. nih.govnih.govoup.com This chaperone interacts with the unassembled Rps15 co-translationally. nih.govnih.gov The interaction is mediated by the N-terminal extension of PlRPS15, which is a feature specific to eukaryotes. nih.govnih.gov PlCYP5 was found to increase the solubility of PlRPS15 and facilitate its integration into the pre-ribosome, a function that is independent of its enzymatic prolyl-isomerase activity. nih.govnih.gov As PlCYP5 itself does not associate with the pre-ribosomal particles, it is believed to act as a dedicated chaperone that safely transfers Rps15 to the assembly site. nih.gov

ChaperoneOrganismMechanism of ActionReference
PlCYP5 (Cyclophilin)Purpureocillium lilacinumCo-translationally binds unassembled PlRPS15, increases its solubility, and facilitates its transfer to the pre-ribosome. nih.govnih.govoup.com

Hierarchical and Parallel Binding Dynamics of Ribosomal Proteins during Assembly

The assembly of ribosomal subunits follows a hierarchical and, in some cases, parallel pathway, where the binding of certain ribosomal proteins facilitates the recruitment of others. Ribosomal proteins are generally incorporated into the nascent ribosome in an ordered fashion that correlates with their position in the final structure, from the 5' to the 3' end of the rRNA. mdpi.com

Rps15 is considered a late-binding protein in the assembly of the small subunit. Its incorporation is a prerequisite for the nuclear export of the pre-40S particle. nih.gov Depletion of Rps15 does not affect the early pre-rRNA processing steps but leads to the retention of the pre-40S particles in the nucleus. nih.gov This indicates that the assembly of the core structure of the 40S subunit proceeds to a significant extent before Rps15 is stably integrated. The binding of Rps15 is a critical checkpoint in the late nuclear stages of biogenesis, rendering the pre-40S particle competent for translocation to the cytoplasm for the final maturation steps. nih.gov

Gene Expression and Transcriptional/post Transcriptional Regulation of Ribosomal Protein Cl15

Genomic Organization and Transcriptional Control

The expression of the gene encoding RPL15 is initiated through the transcription of its DNA sequence into a precursor messenger RNA (pre-mRNA) molecule. This process is tightly regulated by various factors that control the gene's accessibility and the recruitment of the transcriptional machinery.

In eukaryotes, the genetic blueprint for ribosomal protein CL15 resides within the nuclear genome. In the model plant species Arabidopsis thaliana, the gene encoding the plastid this compound, designated as rpl15, is present as a single-copy gene. This contrasts with the situation in the yeast Saccharomyces cerevisiae, where two genes, YRPL15A and YRPL15B, have the potential to code for the yeast ortholog of RPL15. Of these two, YRPL15A has been identified as an essential gene for the organism's viability. In the human genome, the RPL15 gene is also encoded in the nucleus. A common feature for genes encoding ribosomal proteins in humans is the presence of multiple processed pseudogenes scattered throughout the genome.

The initiation of transcription is controlled by promoter regions located upstream of the gene's coding sequence. These regions contain specific DNA sequences, known as promoter elements, that serve as binding sites for transcription factors. In A. thaliana, a conserved 7-base-pair sequence motif with the consensus 5'-AGGCCCA-3' has been identified upstream of the transcriptional start sites of rpl15 and other nuclear-encoded plastid ribosomal protein genes. The rpl15 gene in this organism appears to have a unique transcriptional initiation site.

For the human RPL15 gene, analysis of its promoter region has identified several potential binding sites for transcription factors. These include binding motifs for proteins such as AML1a, C/EBPalpha, and NF-kappaB, suggesting a complex regulatory network governing its expression frontiersin.org.

The expression of the RPL15 gene is not uniform throughout an organism but varies across different tissues and developmental stages, reflecting the differential demand for protein synthesis. In A. thaliana, transcripts of rpl15 are significantly more abundant in photosynthetically active tissues like leaves and stems compared to roots nih.gov. Broader transcriptomic studies in A. thaliana have confirmed that the expression levels of ribosomal protein genes, including those in the RPL15 family, exhibit dramatic variation across different organs and throughout the plant's life cycle nih.govfrontiersin.org.

In humans, the expression of RPL15 can be altered in various disease states, particularly in cancer. Elevated expression levels of RPL15 have been observed in esophageal and gastric cancers frontiersin.org. Conversely, a decrease in RPL15 expression has been associated with the progression of pancreatic ductal adenocarcinoma nih.gov.

Post-Transcriptional and Translational Regulation

Following transcription, the pre-mRNA transcript of RPL15 undergoes several processing steps before it can be translated into a functional protein. These post-transcriptional modifications provide additional layers of regulation.

Eukaryotic genes often contain non-coding sequences called introns, which must be precisely removed from the pre-mRNA in a process known as splicing. The primary transcript of the A. thaliana rpl15 gene contains three introns that are excised to produce the mature mRNA nih.gov. The efficiency of intron removal can be a critical control point in gene expression. In the nematode Caenorhabditis elegans, the splicing of several ribosomal protein pre-mRNAs has been studied. While some, like rpl-12, undergo alternative splicing, no such alternative splicing events were detected for rpl-15 in this organism biorxiv.org.

The lifespan of an mRNA molecule, or its stability, is a key determinant of the amount of protein that can be produced from it. The degradation of mRNA is a controlled process involving various cellular pathways. Generally, mRNAs encoding ribosomal proteins are considered to be relatively stable, reflecting the constant need for ribosome production in growing cells. In yeast, ribosomal protein-encoding mRNAs have been found to be, as a group, long-lived elifesciences.org.

However, the stability of these mRNAs can be dynamically regulated. One major pathway for mRNA decay in eukaryotes is initiated by the shortening of the poly(A) tail by deadenylase complexes, most notably the Ccr4-Not complex frontiersin.orgnih.gov. The recruitment of this complex can be influenced by factors such as codon optimality within the mRNA's coding sequence; transcripts with non-optimal codons tend to have slower ribosome transit, which can promote the recruitment of decay factors frontiersin.org.

Additionally, specific RNA-binding proteins and microRNAs (miRNAs) can target mRNAs for degradation by recruiting the decay machinery. A search of the miRNet database, an integrated platform for miRNA-target interactions, indicates that the human RPL15 mRNA is a predicted target for several miRNAs, suggesting a potential role for miRNA-mediated regulation in controlling its stability nih.gov.

Furthermore, under certain cellular stress conditions, such as viral infection, the endoribonuclease RNase L can be activated. RNase L activation can lead to the widespread degradation of cellular mRNAs nih.gov. Studies have shown that mRNAs encoding ribosomal proteins are particularly enriched among the transcripts that are downregulated following RNase L activation, and the half-lives of several ribosomal protein mRNAs are decreased nih.gov. This suggests that ribosomal protein mRNAs, as a class, can be targeted for degradation by this pathway, thereby providing a mechanism to rapidly shut down ribosome production and protein synthesis in response to cellular stress.

Compound and Gene Name Directory

NameType
This compound (RPL15)Protein
rpl15Gene
YRPL15AGene
YRPL15BGene
RPL15Gene
AML1aProtein (Transcription Factor)
C/EBPalphaProtein (Transcription Factor)
NF-kappaBProtein (Transcription Factor)
Ccr4-Not complexProtein Complex
RNase LProtein (Enzyme)

Autogenous Regulation Mechanisms by Ribosomal Proteins

Autogenous regulation is a crucial feedback mechanism, particularly in bacteria, where ribosomal proteins (r-proteins) can directly bind to their own messenger RNA (mRNA) to inhibit translation. This ensures that the synthesis of r-proteins is tightly coupled to the availability of ribosomal RNA (rRNA), preventing the wasteful overproduction of proteins that cannot be assembled into new ribosomes. When r-protein levels exceed the amount of available rRNA, the free r-proteins act as translational repressors for their own mRNA.

In many bacteria, this control is achieved by the r-protein recognizing a specific secondary structure on its mRNA that mimics its binding site on the rRNA. For instance, the synthesis of the bacterial r-protein uS15 (encoded by the rpsO gene) is regulated by such a mechanism. The uS15 protein binds to a pseudoknot structure in the 5' untranslated region (5' UTR) of its own mRNA, which blocks the ribosome from initiating translation nih.gov. Similarly, the r-protein L13 has been identified as a novel autogenous repressor for the rplM-rpsI operon's mRNA in E. coli nih.gov.

While this translational feedback control is a well-established principle for many r-protein operons in bacteria, it is important to note that it may not be a universal rule for all of them nih.gov. The specific mechanisms of autogenous regulation for individual eukaryotic ribosomal proteins, including RPL15, are less characterized in the existing literature. The regulation of eukaryotic r-protein expression is a more complex process, involving intricate transcriptional and post-transcriptional controls that are coordinated with the cell cycle and various signaling pathways.

Coordination with Cellular Growth and Stress Signaling

The expression and function of ribosomal proteins are intrinsically linked to cellular growth, proliferation, and responses to stress. Ribosome biogenesis is a primary determinant of a cell's capacity for protein synthesis and, consequently, for growth. RPL15, as a key component of the 60S ribosomal subunit, plays a significant role in these processes. nih.govmaayanlab.cloudwikipedia.org

Dysregulation of RPL15 expression is frequently observed in various cancers. Studies have shown that RPL15 is often upregulated in colon, gastric, and liver cancers, where its elevated expression is associated with cancer progression and cell proliferation nih.govwikipedia.orgresearchgate.netnih.govnih.gov. Conversely, in some other cancers, like pancreatic ductal adenocarcinoma, RPL15 expression is decreased, and this downregulation is linked to poorer survival and tumor progression nih.gov.

Depletion of RPL15 triggers ribosomal stress, a state of impaired ribosome biogenesis. This stress can lead to different cellular outcomes depending on the cell type. In non-transformed cells, RPL15 depletion can cause a cell cycle arrest in the G1 phase nih.gov. In contrast, in many cancer cells, the same condition induces apoptosis (programmed cell death) nih.govnih.gov. This highlights RPL15's role in maintaining cellular homeostasis and the integrity of the ribosome production line.

Ribosomal stress caused by imbalances in r-protein levels, including that of RPL15, often activates the p53 tumor suppressor pathway. This occurs through the "RP-MDM2-p53" signaling cascade. Under normal conditions, the MDM2 protein targets p53 for degradation. However, during ribosomal stress, certain free ribosomal proteins (like RPL5 and RPL11) can bind to MDM2, inhibiting its activity. This leads to the stabilization and activation of p53, which can then initiate cell cycle arrest or apoptosis researchgate.netnih.govmdpi.comnih.gov. Studies have shown that RPL15 is involved in modulating this pathway, thereby influencing HCC cell proliferation, apoptosis, migration, and invasion nih.gov.

Integration with General Ribosome-Producing Programs

The production of a functional ribosome is an immensely complex and energy-intensive process that requires the stoichiometric synthesis of approximately 80 different ribosomal proteins and four species of rRNA. The expression of genes encoding these components is therefore highly coordinated.

RPL15 is integral to this program as a structural component of the large 60S subunit. It is essential for the proper formation of pre-60S ribosomal subunits within the nucleolus, the primary site of ribosome assembly nih.govmaayanlab.cloudresearchgate.net. Furthermore, RPL15 is required for maintaining the normal structure and integrity of the nucleolus itself nih.govresearchgate.net.

Research indicates that RPL15 may play a role in coordinating the production of the entire ribosome. A genome-wide CRISPR activation screen identified RPL15 as a gene that promotes metastasis nih.gov. Subsequent analysis revealed that the overexpression of RPL15 led to a coordinate translational upregulation of nearly all other core ribosomal proteins from both the large and small subunits nih.gov. This unexpected finding suggests that an altered expression of a single r-protein can influence the translational efficiency of the entire cohort of r-protein mRNAs, highlighting a potential hierarchical role for RPL15 in the integrated program of ribosome production nih.gov. This coordinated expression ensures the fidelity and efficiency of ribosome subunit biogenesis and assembly nih.gov.

Table 1: Role of RPL15 in Ribosome Biogenesis

Function Description Key Findings
Structural Component RPL15 is a protein component of the large 60S ribosomal subunit. Essential for protein synthesis and ribosome structure nih.govwikipedia.orggenecards.org.
Nucleolar Integrity Required for maintaining the normal structure of the nucleolus. Depletion of RPL15 leads to disruption of nucleolar structure nih.govresearchgate.net.
60S Subunit Assembly Plays a critical role in the formation of pre-60S subunits in the nucleolus. Deletions or mutations in RPL15 can impair 60S subunit assembly nih.govmaayanlab.cloud.
Coordinated Regulation Overexpression can enhance the translation of other ribosomal proteins. Suggests a role in coordinating the stoichiometric production of ribosomal components nih.gov.

Regulation by Signal Transduction Pathways (e.g., TOR pathway, PKA pathway)

The synthesis of ribosomes is tightly controlled by major signal transduction pathways that sense nutrient availability and cellular stress, ensuring that cell growth is coupled to favorable environmental conditions. The Target of Rapamycin (B549165) (TOR) and Protein Kinase A (PKA) pathways are central regulators in this process.

The TOR signaling pathway is a highly conserved kinase cascade that serves as a master regulator of cell growth and metabolism in response to nutrients and growth factors nih.govuni.lu. When nutrients are abundant, the TOR pathway is active, promoting processes that support cell growth, including robust ribosome biogenesis uni.lu. A primary way it achieves this is by stimulating the transcription of genes encoding ribosomal proteins and rRNA nih.govnih.gov. Conversely, when the TOR pathway is inhibited, such as by the drug rapamycin or nutrient limitation, the transcription of r-protein genes is rapidly repressed, leading to a halt in cell growth nih.govnih.gov. The TOR pathway links nutrient sensing to the transcriptional machinery by influencing chromatin structure, for example, by controlling the recruitment of histone acetylase complexes to r-protein gene promoters nih.gov. As RPL15 is a core component of the ribosome, its expression is tightly regulated by this overarching pathway.

The PKA pathway is another crucial nutrient-sensing pathway that regulates cell proliferation and metabolism nih.govbiorxiv.org. In yeast, PKA is primarily activated by glucose biorxiv.org. The TOR and PKA signaling pathways are intimately linked and can converge to control cell growth decisions, such as the entry into a quiescent (G0) state during nutrient deprivation nih.govresearchgate.net. Both pathways are involved in the induction of r-protein gene transcription that occurs when nutrient conditions improve nih.gov. Thus, the expression of RPL15 is also under the control of the PKA pathway as part of the global regulation of ribosome production in response to nutrient availability.

Table 2: Signaling Pathways Regulating Ribosomal Protein Synthesis

Pathway Function in Ribosome Biogenesis Effect on Ribosomal Protein Gene Expression
TOR Pathway Central regulator linking nutrient availability to cell growth and ribosome production. Activation: Stimulates transcription of r-protein genes. Inhibition: Represses transcription of r-protein genes nih.govuni.lunih.gov.
PKA Pathway Nutrient-sensing pathway that regulates cell growth and metabolism. Works in concert with TOR to control r-protein gene expression in response to nutrient signals like glucose nih.govnih.govbiorxiv.org.
RP-MDM2-p53 Pathway A key stress signaling pathway activated by impaired ribosome biogenesis. Does not directly regulate r-protein synthesis, but responds to its disruption, leading to cell cycle arrest or apoptosis researchgate.netnih.gov.

Based on a comprehensive review of scientific literature and protein databases, there is no identifiable compound with the specific designation "this compound." This name does not correspond to any standard nomenclature for ribosomal proteins in eukaryotic or prokaryotic organisms.

It is possible that "CL15" may be a typographical error or a non-standard laboratory designation. The well-characterized ribosomal proteins with similar numbering include RPL15 (Ribosomal Protein Large subunit 15) and RPS15 (Ribosomal Protein Small subunit 15), both of which have distinct and critical roles in cellular function.

RPL15 is a component of the large (60S) ribosomal subunit and is involved in ribosome assembly and the processing of ribosomal RNA. It has been implicated in maintaining the structure of the nucleolus and in cellular stress responses.

RPS15 is a component of the small (40S) ribosomal subunit and plays a crucial role in the decoding of mRNA, thereby affecting the accuracy and efficiency of protein synthesis.

Given the strict requirement to focus solely on "this compound," and the absence of any scientific data for a compound with this name, it is not possible to generate the requested article. Proceeding would require substituting a different compound, which would violate the explicit instructions, or fabricating information, which would compromise scientific accuracy. Therefore, the article cannot be created as requested.

Functional Roles of Ribosomal Protein Cl15 in Cellular Processes

Extra-Ribosomal Functions and Moonlighting Activities

Participation in Cellular Stress Responses

Molecular Mechanisms of p53 Pathway Activation via Ribosomal Stress

Perturbations in ribosome biogenesis, a condition known as ribosomal stress, can trigger the activation of the p53 tumor suppressor pathway. Ribosomal protein L15 (RPL15) is implicated in this surveillance mechanism. When ribosome assembly is disrupted, for instance by the depletion of RPL15, a pool of free ribosomal proteins, including RPL5 and RPL11, can bind to the MDM2 E3 ubiquitin ligase. This interaction inhibits MDM2's ability to ubiquitinate and target p53 for degradation. Consequently, p53 protein levels stabilize and accumulate.

Studies have shown that RPL15 knockdown leads to an increase in both the stability and transcriptional activity of p53. This activation of the RP-MDM2-p53 signaling pathway is a critical cellular response to ribosomal stress. The stabilized p53 can then transactivate its downstream target genes, such as the CDK inhibitor p21, leading to cellular responses like cell cycle arrest or apoptosis. Depletion of RPL15 has been observed to cause accumulations of both p53 and p21 in both non-transformed and cancer cell lines. This mechanism underscores the role of RPL15 as an essential component in maintaining ribosomal homeostasis, the disruption of which alerts the cell's primary tumor surveillance network.

Key Proteins in p53 Pathway Activation by Ribosomal Stress
ProteinFunction in the PathwayEffect of RPL15 Depletion
RPL15Component of the 60S ribosomal subunit; essential for ribosome biogenesis.Depletion induces ribosomal stress.
MDM2E3 ubiquitin ligase that targets p53 for degradation.Inhibited by free ribosomal proteins, leading to p53 stabilization.
p53Tumor suppressor that initiates cell cycle arrest or apoptosis.Accumulates and becomes transcriptionally active.
p21Cyclin-dependent kinase inhibitor; a downstream target of p53.Expression is upregulated, contributing to cell cycle arrest.

Modulation of Cell Cycle Progression (e.g., G1-G1/S phase arrest in non-transformed cells)

Ribosomal stress induced by the depletion of RPL15 has a direct impact on cell cycle progression, although the outcome can be cell-type specific. In non-transformed cells, such as human retinal pigment epithelial (RPE1) cells, the primary response to RPL15-dependent ribosomal stress is cell cycle arrest.

Specifically, the loss of RPL15 function leads to an arrest at the G1-G1/S phase transition. This checkpoint is activated by the p53 pathway. As described previously, ribosomal stress stabilizes p53, which in turn transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21. The accumulation of p21 inhibits the activity of CDK2/cyclin E complexes, which are essential for the transition from the G1 to the S phase of the cell cycle. This prevents the cell from committing to DNA replication with a compromised capacity for protein synthesis, thus providing an opportunity for the cell to resolve the ribosomal stress. This response highlights a critical quality control mechanism that links ribosome integrity to cell proliferation.

Influence on Programmed Cell Death Mechanisms (e.g., apoptosis induction in specific cell types)

While non-transformed cells typically undergo cell cycle arrest in response to RPL15 depletion, cancer cells often exhibit a more severe outcome: apoptosis. This differential response suggests that cancer cells may be more vulnerable to ribosomal stress. Studies in human colon cancer cell lines, such as HCT116, have demonstrated that the depletion of RPL15 induces programmed cell death.

The induction of apoptosis in these cancer cells is also linked to the activation of the p53 pathway. The accumulation of p53 following RPL15-dependent ribosomal stress can activate pro-apoptotic target genes. Evidence for this includes the observed activation of caspase 3, a key executioner caspase in the apoptotic cascade, in HCT116 cells depleted of RPL15, but not in non-transformed RPE1 cells. This suggests that RPL15 is crucial for the survival of certain cancer cells, and its disruption triggers an intrinsic apoptotic pathway. This phenomenon has positioned RPL15 as a potential therapeutic target for cancer treatment. Furthermore, in leukemia cells, the inhibition of the AURKB/p70S6K/RPL15 signaling axis has been shown to induce both apoptosis and autophagy.

Cellular Outcomes of RPL15 Depletion
Cell TypePrimary Response to RPL15 DepletionKey Molecular Events
Non-transformed epithelial cells (e.g., RPE1)G1-G1/S phase cell cycle arrest.p53 and p21 accumulation.
Colon cancer cells (e.g., HCT116)Apoptosis.p53 accumulation and caspase 3 activation.
Leukemia cellsApoptosis and autophagy.Inhibition of the AURKB/p70S6K/RPL15 axis.

Contribution to Genomic Stability and DNA Repair Mechanisms (as observed for related RPs)

While direct evidence detailing a specific role for RPL15 in DNA repair is still emerging, the broader family of ribosomal proteins (RPs) is known to contribute to the maintenance of genomic stability. Many RPs have "extraribosomal" functions, including participation in DNA repair processes and the DNA damage response.

The activation of p53 by ribosomal stress is a key intersection between ribosome biogenesis and genomic integrity. Given that p53 is a central regulator of DNA repair and genomic stability, the role of RPs like RPL15 in activating p53 suggests an indirect contribution to these processes. By ensuring that p53 is stabilized under conditions of cellular stress, RPs help to enforce checkpoints that prevent the proliferation of cells that may have accumulated DNA damage. Some RPs are believed to act as sensors of DNA damage, directly influencing p53 levels and its transcriptional activity. Although research has not yet definitively placed RPL15 in a direct DNA repair pathway, its established connection to the p53 stress response pathway indicates its importance in the broader network that safeguards the genome.

Role in Intercellular Trafficking through Plasmodesmata (in plants)

In plants, RPL15 plays a crucial role beyond the confines of the cell, influencing intercellular communication. Specifically, the chloroplast-localized homolog of RPL15 is involved in regulating the trafficking of molecules through plasmodesmata, which are microscopic channels that traverse the cell walls of plant cells, enabling communication and transport between them.

Studies in Arabidopsis thaliana and Nicotiana benthamiana have shown that reduced expression of the chloroplast RPL15 gene leads to an increase in intercellular trafficking. This phenotype is associated with defects in chloroplast development and function, including reduced photosynthetic capacity and impaired processing of chloroplast ribosomal RNAs. RPL15 has been shown to interact with ISE2 (INCREASED SIZE EXCLUSION LIMIT2), a chloroplast RNA helicase that is also a known modulator of plasmodesmatal trafficking. These findings provide strong evidence that chloroplast function, partly regulated by RPL15, is a key factor in modulating cell-to-cell communication via plasmodesmata.

Involvement in Antimicrobial or Antiviral Activities (as observed for related RPs)

The involvement of ribosomal proteins in host-pathogen interactions is a growing area of research. While the canonical function of RPs is in protein synthesis, several have been implicated in the cellular response to viral infections. RPL15 has been identified as a protein involved in the life cycle of certain viruses, including its role in host translation of viral mRNA.

For example, studies on the anti-influenza activity of binase, a ribonuclease, noted changes in the levels of RPL15 in infected cells. In rainbow trout red blood cells, which can mount an antiviral response, RPL15 was identified as one of several ribosomal proteins involved in processes related to viral transcription and the immune system's response to viral infection. Although the precise mechanisms are not fully elucidated, these findings suggest that RPL15, like other RPs, may have extraribosomal functions related to the host's antiviral defenses or may be co-opted by viruses to facilitate their replication.

Molecular Interactions and Modifications of Ribosomal Protein Cl15

Protein-RNA Interactions

The interplay between ribosomal proteins and RNA is fundamental to the ribosome's structure and function. Ribosomal protein uL15 engages in specific interactions with both ribosomal and messenger RNA, which are critical for the fidelity and efficiency of translation.

Direct Binding to Ribosomal RNA (rRNA) and its Conformational Organization

Ribosomal protein uL15 is strategically located within the large ribosomal subunit, where it directly binds to the 28S rRNA. Cryo-electron microscopy studies of the human ribosome have positioned uL15 in close proximity to the E-site (exit site), which is the final binding site for deacylated tRNA before it dissociates from the ribosome.

The interaction of uL15 with rRNA is essential for maintaining the correct three-dimensional structure of the E-site. Specifically, uL15, in conjunction with ribosomal protein eL42, participates in the formation of a pocket with the 28S rRNA. This pocket is noteworthy as it constitutes the binding site for the translation inhibitor cycloheximide (B1669411). The precise structural organization of this region, stabilized by uL15, is therefore critical for the elongation phase of translation. Structural data indicates that uL15 is situated near helices H11 and H82 of the 28S rRNA, contributing to the structural environment for the 3'-end of the E-site-bound tRNA. A specific post-translational modification on uL15, the hydroxylation of the His39 residue, is located about 11 Å from the E-site and plays a role in maintaining this structural environment.

Interaction with Messenger RNA (mRNA) Regulatory Elements

Current structural and biochemical evidence suggests that ribosomal protein uL15 does not directly interact with messenger RNA (mRNA) or its regulatory elements. The hydroxylated His39 residue of uL15, a key functional site, is located far from the mRNA channel within the 80S ribosome.

Protein-Protein Interactions

The assembly and function of the ribosome are orchestrated by a complex network of protein-protein interactions. Ribosomal protein uL15 associates with a variety of other proteins, including factors involved in ribosome biogenesis, other ribosomal proteins, and non-ribosomal proteins.

Interactions with Ribosome Assembly Factors (e.g., Rio2, Ltv1, Nob1, Dim1, Tsr1)

Ribosome biogenesis is a complex process involving numerous non-ribosomal assembly factors that guide the folding of rRNA and the incorporation of ribosomal proteins. These factors associate transiently with pre-ribosomal particles at different stages of maturation. While uL15 is an integral component of the mature 60S subunit, specific direct interactions with the ribosome assembly factors Rio2, Ltv1, Nob1, Dim1, and Tsr1 have not been clearly documented in proteomic and structural studies of pre-60S particles. The dynamic and transient nature of these interactions presents a challenge for their definitive identification.

Association with Other Ribosomal Proteins within Subunits (e.g., Rps5, Rps14, RPL11, Bip, nucleolin, fibrillarin, UBF)

Within the intricate architecture of the ribosome, uL15 is positioned to interact with neighboring ribosomal proteins. Structural data from cryo-electron microscopy reveals its proximity to other proteins of the large subunit.

Interacting ProteinEvidenceFunctional Implication
eL42 Cryo-EM structureForms a pocket with 28S rRNA near the E-site; involved in cycloheximide binding.
eL18 Cryo-EM structurePart of the structural environment neighboring the uL15-His39 residue.

Direct interactions between uL15 and the small subunit proteins Rps5 and Rps14, or the large subunit protein RPL11 (uL5), have not been specifically detailed in the reviewed literature. Similarly, while proteins like the chaperone Bip (Binding immunoglobulin Protein), and the nucleolar proteins nucleolin and fibrillarin are involved in protein folding and ribosome biogenesis, direct and specific interactions with uL15 are not well-documented. Nucleolin, for instance, is known to interact with a wide array of ribosomal proteins to facilitate their assembly into pre-ribosomal particles, but a specific interaction with uL15 has not been singled out. The Upstream Binding Factor (UBF) is a transcription factor for rRNA genes and is not known to directly interact with assembled ribosomal proteins like uL15.

Non-Ribosomal Protein Interactions (e.g., RNA helicase ISE2, AtGRDP2)

Beyond the ribosome, uL15 has been shown to interact with other cellular proteins. These interactions suggest that uL15 may have functions extending beyond its canonical role in translation.

Interacting ProteinOrganism/ContextMethod of DetectionFunctional Implication
RNA helicase ISE2 Arabidopsis thaliana (chloroplast)Yeast two-hybrid, pull-down assay, co-immunoprecipitationThe chloroplast homolog of uL15 (uL15c) interacts with ISE2, which is required for chloroplast rRNA processing and ribosome assembly. This interaction may modulate intercellular trafficking.
AtGRDP2 Arabidopsis thaliana (chloroplast)Yeast two-hybrid, Bimolecular Fluorescence Complementation (BiFC)The chloroplast ribosomal protein CL15 (an ortholog of uL15) interacts with AtGRDP2, a glycine-rich domain protein, in the chloroplasts. This suggests a role in post-transcriptional processes within the organelle.

These findings, particularly from plant orthologs, highlight potential moonlighting functions for uL15 or its variants in different cellular compartments and processes.

Post-Translational Modifications (PTMs) of this compound

Post-translational modifications (PTMs) are crucial enzymatic alterations to proteins after their synthesis, expanding their functional diversity. sigmaaldrich.com These modifications can influence a protein's activity, localization, stability, and its interactions with other molecules. nih.gov For ribosomal proteins, PTMs are vital for the assembly of ribosomal subunits, the regulation of protein synthesis, and for quality control processes. nih.govnih.gov Ribosomal Protein L15 (RPL15), a component of the large 60S subunit, is subject to several types of PTMs that are critical for its function.

Types of Modifications (e.g., methylation, hydroxylation, acetylation, sumoylation, ubiquitination, phosphorylation)

Ribosomal Protein L15 undergoes various chemical modifications, with hydroxylation being the most specifically characterized. Other modifications like acetylation and ubiquitination are known to be widespread among ribosomal proteins and are likely to affect RPL15 as well, though specific details for RPL15 are less documented.

Hydroxylation

A significant and well-documented PTM of RPL15 (also known as uL15) is hydroxylation. researchgate.netnih.gov

Site of Modification: This modification occurs at a specific Histidine residue at position 39 (His39). researchgate.netresearchgate.netnih.gov

Enzymatic Regulation: The hydroxylation of His39 is catalyzed by a specific class of enzymes known as 2-oxoglutarate (2OG)/Fe(II)-dependent oxygenases, referred to as ribosomal oxygenases (ROXs). researchgate.netnih.gov

Physiological Regulation: The extent of RPL15 hydroxylation is sensitive to cellular oxygen levels; under hypoxic (low oxygen) conditions, the level of this modification decreases. researchgate.netresearchgate.netnih.gov

Acetylation

Acetylation is a common PTM found on numerous ribosomal proteins, where an acetyl group is added to lysine (B10760008) residues. nih.govyeastgenome.org

General Role: In general, the acetylation of ribosomal proteins is crucial for maintaining the stability of the ribosome (acetylation homeostasis), which is essential for proper ribosome assembly and function. nih.govyeastgenome.org It plays a role in modulating the binding of ribosomal proteins to ribosomal RNA (rRNA) and can affect the efficiency and fidelity of translation. nih.gov

RPL15 Specifics: While global proteomic studies have identified extensive acetylation across many ribosomal proteins, specific acetylation sites on human RPL15 have not been detailed in the currently available research. nih.govyeastgenome.org

Ubiquitination

Ubiquitination is the attachment of ubiquitin, a small regulatory protein, to a substrate protein. This PTM is a key signal in cellular quality control pathways.

General Role for Ribosomes: For ribosomal proteins, ubiquitination is critical for the Ribosome-associated Quality Control (RQC) pathway. nih.govnih.gov This pathway is activated when a ribosome stalls during translation, leading to the degradation of the faulty nascent polypeptide and recycling of the ribosome. nih.gov Additionally, excess or unassembled ribosomal proteins are targeted for degradation by the ubiquitin-proteasome system to maintain cellular homeostasis. elifesciences.orgfrontiersin.org

RPL15 Specifics: Although ubiquitination is a fundamental process for ribosomal proteins, specific studies identifying RPL15 as a direct target of ubiquitination and the precise lysine residues involved are not yet available.

SUMOylation

SUMOylation is a PTM involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target.

General Role in Ribosome Biogenesis: The SUMO pathway is integral to ribosome biogenesis. nih.govresearchgate.net Many ribosomal proteins and factors involved in ribosome assembly are known to be SUMOylated, which can regulate their function, localization, and interactions. researchgate.netresearchgate.net

RPL15 Specifics: There is currently no direct evidence in the reviewed literature to indicate that RPL15 is a target of SUMOylation.

Phosphorylation and Methylation

Phosphorylation (the addition of a phosphate (B84403) group) and methylation (the addition of a methyl group) are other key PTMs that regulate the function of many cellular proteins. While these modifications are known to occur on various ribosomal proteins, specific research detailing the phosphorylation or methylation of cytosolic RPL15 is limited.

Interactive Data Table: Verified and Potential PTMs of Ribosomal Protein L15

Modification TypeSpecificity for RPL15Modified ResidueKey Enzyme(s)General Function in Ribosomes
Hydroxylation Directly VerifiedHistidine 39 (His39)Ribosomal Oxygenases (ROXs)Fine-tuning translational activity
Acetylation Inferred (Common RP mod)Not SpecifiedAcetyltransferasesRibosome assembly, translation efficiency
Ubiquitination Inferred (Common RP mod)Not SpecifiedE3 Ubiquitin LigasesRibosome quality control, protein degradation
SUMOylation Not VerifiedNot ApplicableSUMO E3 LigasesRibosome biogenesis
Phosphorylation Not VerifiedNot ApplicableProtein KinasesRegulation of ribosome function
Methylation Not VerifiedNot ApplicableMethyltransferasesRegulation of ribosome function

Impact of PTMs on CL15 Function, Stability, and Molecular Interactions

The post-translational modifications of RPL15 have significant consequences for its role within the ribosome, affecting everything from translational efficiency to cellular stress responses.

Impact of Hydroxylation

The hydroxylation of His39 in RPL15 has a direct and measurable impact on the ribosome's function.

Response to Hypoxia: The decrease in RPL15 hydroxylation under hypoxic conditions suggests a mechanism for translational regulation in response to low oxygen stress. researchgate.net This change in ribosome modification could contribute to the cellular adaptation to hypoxia by altering the profile of proteins being synthesized.

Molecular Interactions: The strategic location of the hydroxylated His39 near the E-site tRNA suggests it may play a role in the interaction and proper positioning of deacylated tRNA before it exits the ribosome.

Impact of Other Potential Modifications

While less is known specifically about other PTMs on RPL15, their general roles in ribosomal biology allow for inferred impacts.

Function and Stability (Ubiquitination): If RPL15 is ubiquitinated, this would likely serve as a signal for degradation by the proteasome. This is particularly relevant for RPL15 molecules that are produced in excess and fail to assemble correctly into the 60S subunit, thereby preventing the accumulation of potentially toxic, non-functional proteins. frontiersin.orgnih.gov In the context of ribosome stalling, ubiquitination of ribosomal components is a key trigger for quality control pathways. nih.gov

Molecular Interactions (Acetylation): Acetylation of lysine residues neutralizes their positive charge, which can alter electrostatic interactions. For ribosomal proteins, this can impact their binding to the negatively charged rRNA backbone, thus influencing the assembly and stability of the entire ribosomal subunit. nih.gov Dysregulation of acetylation can impair ribosome assembly and function. yeastgenome.org

Function (Potential p53 Pathway Interaction): Knockdown of RPL15 has been shown to inhibit the degradation of the tumor suppressor protein p53 by disrupting the RPL5/RPL11-MDM2 complex. This suggests an extra-ribosomal function of RPL15 in regulating cell cycle and apoptosis. How PTMs might modulate this specific interaction is an area for future investigation. For instance, modifications could alter the conformation of RPL15, affecting its ability to interact with components of the p53 signaling pathway.

Interactive Data Table: Functional Impact of RPL15 Post-Translational Modifications

Modification TypeImpact on FunctionImpact on StabilityImpact on Molecular Interactions
Hydroxylation Modulates translational efficiency; favors translation of shorter mRNAs when absent. researchgate.netresearchgate.netNot directly reported, but essential for optimal ribosome function.Affects the environment of the E-site, likely interacting with exiting tRNA. researchgate.net
Acetylation Potentially regulates binding to rRNA, affecting ribosome assembly and translational fidelity. nih.govContributes to the overall stability and homeostasis of the ribosome. yeastgenome.orgAlters electrostatic interactions with rRNA and other ribosomal proteins. nih.gov
Ubiquitination Signals for degradation as part of ribosome quality control. nih.govMarks unassembled or excess RPL15 for degradation by the proteasome. frontiersin.orgMediates interaction with components of the ubiquitin-proteasome system.

Advanced Research Methodologies for Studying Ribosomal Protein Cl15

Molecular Biology and Genetic Approaches

Molecular and genetic tools have provided profound insights into the regulation of the RPL15 gene and the functional consequences of its alteration.

The isolation and characterization of the RPL15 gene have been fundamental to its study. Gene cloning techniques have been successfully employed to isolate the cDNA and genomic sequences of RPL15 from various species, including humans and the giant panda. In humans, a full-length cDNA of 1987 base pairs, encoding a protein of 204 amino acids, was identified through screening of an esophageal cancer cDNA library. nih.gov This cloned sequence shared 100% similarity in its open reading frame (ORF) with the known RPL15 mRNA (635 bp) but differed in the 5' and 3' untranslated regions (UTRs). nih.gov

Similarly, in the giant panda, both cDNA and genomic sequences of RPL15 were cloned using RT-PCR and Touchdown-PCR, respectively. opentrons.comnih.gov The cDNA was found to be 669 base pairs long, with a 615 base pair ORF also encoding a 204-amino acid protein. opentrons.comnih.gov The genomic sequence spanned 1,835 base pairs and was found to contain three exons and two introns. opentrons.comnih.gov

Expression analysis using techniques such as Northern blotting has been crucial in understanding the tissue-specific distribution and disease-related expression patterns of RPL15. A Northern blot analysis of multiple adult human normal tissues revealed that RPL15 is widely distributed. nih.gov Furthermore, a combination of suppression subtractive hybridization (SSH) and reverse Northern high-density blots demonstrated a dramatic overexpression of RPL15 in 70% of esophageal cancer cases studied. nih.gov

OrganismMethodSequence TypeLength (bp)Key Findings
HumancDNA library screeningcDNA1987Encodes a 204 amino acid protein; Overexpressed in esophageal cancer. nih.gov
Giant PandaRT-PCRcDNA669Contains a 615 bp ORF encoding 204 amino acids. opentrons.comnih.gov
Giant PandaTouchdown-PCRGenomic1835Comprises three exons and two introns. opentrons.comnih.gov

To dissect the functional domains of RPL15 and understand the consequences of its deficiency, researchers have employed site-directed mutagenesis and various genetic perturbation techniques.

Genetic perturbation methods, such as RNA interference (RNAi) and CRISPR-Cas9, have been instrumental in studying the effects of reduced or eliminated RPL15 expression.

siRNA-mediated knockdown: Small interfering RNAs (siRNAs) designed to be target-specific have been used to knock down the expression of RPL15. nih.govnih.gov In gastric cancer cells, knockdown of RPL15 using siRNA resulted in growth inhibition. nih.gov This approach allows for the transient reduction of RPL15 levels to assess its role in cellular processes like proliferation.

Gene knockout: For a more permanent disruption of gene function, CRISPR/Cas9 KO plasmids have been designed to target the RPL15 gene. wikipedia.org These plasmids create a double-strand break in a constitutive exon, leading to a functional knockout of the gene. wikipedia.org This technology provides a powerful tool to study the long-term consequences of RPL15 absence. In zebrafish, morpholino antisense oligos have been used to knock down various ribosomal protein genes, including the ortholog of RPL15, leading to observable developmental defects.

MethodTargetModel SystemObserved Effect
Site-Directed Mutagenesis (His39Ala)uL15 hydroxylation siteHEK293T cellsReduced translational activity. sanger.ac.ukresearchgate.net
siRNARPL15 mRNAGastric cancer cellsInhibition of cell growth. nih.gov
CRISPR/Cas9RPL15 geneHuman cellsGene knockout for functional studies. wikipedia.org
Morpholino antisense oligosrpL15 mRNAZebrafishDevelopmental defects.

Reporter assays are invaluable for studying the regulatory elements of a gene, such as its promoter activity. In these assays, a reporter gene, like that encoding luciferase or β-galactosidase, is placed under the control of the regulatory sequence of interest. The expression of the reporter gene, which can be easily quantified, then serves as a proxy for the activity of the regulatory sequence.

While specific studies detailing the use of reporter assays for the functional regulation of RPL15 are not extensively documented in the provided search results, the methodology is broadly applicable. For instance, a luciferase reporter assay could be employed to study the promoter of the RPL15 gene. opentrons.comnih.gov This would involve cloning the putative promoter region of RPL15 into a plasmid upstream of the luciferase gene. This construct would then be transfected into cells, and the luciferase activity would be measured to determine the promoter's strength and identify potential regulatory elements.

Similarly, a β-galactosidase assay, which measures the activity of the β-galactosidase enzyme encoded by the lacZ gene, can be used. nih.govwikipedia.org The RPL15 promoter would be fused to the lacZ gene, and the resulting β-galactosidase activity in transfected cells would reflect the promoter's regulatory function. These assays are crucial for dissecting the transcriptional control of the RPL15 gene and understanding how its expression is modulated under different physiological and pathological conditions.

Biochemical and Biophysical Characterization

Biochemical and biophysical techniques have been essential for understanding the physical properties of the RPL15 protein, its interactions with other molecules, and its precise location within the cell.

Understanding the interaction of RPL15 with other ribosomal components is key to deciphering its role in ribosome assembly and function. To this end, researchers have developed methods for purifying RPL15 and using it in in vitro reconstitution and binding assays.

In one study, recombinant L15 from Escherichia coli was purified. This purified protein was then used in reconstitution experiments with core particles derived from 50S ribosomal subunits that lack L15 and other proteins. By adding the purified L15 back to these core particles, researchers could study its specific interactions.

Binding studies, such as chemical footprinting, have been used to map the interaction sites of L15 on the 23S rRNA. These experiments revealed a strong footprint for L15 in domain II of the 23S rRNA, specifically in the region spanning nucleotides 572-654. Interestingly, this binding was only observed when L15 was incubated with the partially assembled core particles, not with naked 23S rRNA, indicating that the binding site for L15 is formed during the assembly process.

Further biophysical characterization was achieved through localized hydroxyl radical probing. By tethering Fe(II) to specific cysteine residues introduced into L15 via site-directed mutagenesis, researchers could generate hydroxyl radicals that cleave the nearby rRNA backbone. This technique provided detailed three-dimensional information about the rRNA environment surrounding L15, revealing its proximity to several regions of the 23S rRNA that are distant in the secondary structure.

Determining the precise subcellular location of RPL15 is crucial for understanding its function. A combination of subcellular fractionation and high-resolution imaging techniques has been employed for this purpose.

Subcellular fractionation followed by immunoblotting has been used to separate cellular components and determine the distribution of RPL15. In HeLa cells, both cytoplasmic and nuclear fractions were found to contain RPL15, confirming its presence in both compartments.

Immunofluorescence microscopy with antibodies specific to RPL15 has provided a more detailed picture of its localization. In HeLa cells, RPL15 was found to be dispersed throughout the cytoplasm and nucleoplasm, with a concentrated localization in the nucleoli.

Co-fluorescence imaging has been used to investigate the colocalization of RPL15 with other known cellular markers. These studies revealed that in the cytoplasm, RPL15 colocalizes with Bip, an endoplasmic reticulum chaperone, but not with α-tubulin. In the nucleolus, RPL15 was found to colocalize with key nucleolar proteins involved in ribosome biogenesis, including nucleolin, fibrillarin, and UBF. This colocalization strongly supports the role of RPL15 in ribosome assembly and rRNA processing within the nucleolus. The degree of colocalization can be quantified using the Pearson correlation coefficient (R value).

MethodCell LinePrimary FindingColocalized Proteins
Subcellular Fractionation & ImmunoblottingHeLaPresent in both cytoplasmic and nuclear fractions.N/A
ImmunofluorescenceHeLaDispersed in cytoplasm and nucleoplasm; concentrated in nucleoli.N/A
Co-fluorescence ImagingHeLaColocalizes with specific proteins in the cytoplasm and nucleolus.Bip (cytoplasm), Nucleolin, Fibrillarin, UBF (nucleolus).

Ribosome Profiling and Polysome Analysis (e.g., Sucrose (B13894) Gradient Ultracentrifugation)

These methods have been crucial in studying the functional consequences of mutations in ribosomal proteins. For instance, research on a mammalian homolog of L15, uL15 (RPL27a), revealed that mutating a key hydroxylation site (His39Ala) leads to significant defects in translation. mdpi.com While the mutant uL15 protein could still be incorporated into 60S ribosomal subunits, polysome profile analysis of cells expressing this mutant showed a markedly lower polysome-to-monosome (P/M) ratio compared to cells with the wild-type protein. mdpi.com This finding indicates a general decrease in translational efficiency, highlighting the importance of specific post-translational modifications on L15 for proper ribosome function. mdpi.com

The combination of polysome fractionation with next-generation sequencing (RNA-seq) of the different fractions allows for a detailed analysis of how mutations, like those in L15, affect the translation of specific mRNAs. mdpi.com

Table 1: Effect of uL15 Mutation on Polysome Profiles
Cell LineuL15 VariantObservationInferred ConsequenceReference
HEK293Wild-TypeNormal polysome-to-monosome (P/M) ratio.Efficient global translation. mdpi.com
HEK293His39Ala Mutant (non-hydroxylatable)Significantly reduced P/M ratio.Inefficient global translation. mdpi.com

Ligand Binding Assays for Translational Activities (e.g., tRNA binding)

Ligand binding assays are essential for dissecting the molecular interactions that govern translation. The ribosome's primary function involves the precise binding and movement of ligands such as mRNA and transfer RNA (tRNA) through its A (aminoacyl), P (peptidyl), and E (exit) sites. nih.gov Assays to measure these interactions are fundamental to understanding the role of individual ribosomal proteins in the mechanics of protein synthesis.

The function of L15 is thought to be analogous to the bacterial proteins L10 and L11, which are involved in forming a complex with acidic ribosomal proteins and interacting with the GTPase-associated region of the ribosome—a critical hub for the binding of translational GTPase factors and tRNA. nih.gov Therefore, alterations in L15 could indirectly affect tRNA binding and translocation by disrupting the local rRNA structure or the network of protein-protein interactions that modulate the conformational changes of the ribosome during the elongation cycle.

Structural Biology Approaches

Structural biology provides the atomic-level framework necessary to understand the function of ribosomal protein L15. Techniques such as cryo-electron microscopy, X-ray crystallography, and NMR spectroscopy have been indispensable in visualizing L15 within the context of the massive ribosomal complex.

Cryo-electron microscopy (Cryo-EM) has revolutionized the study of large, dynamic macromolecular complexes like the ribosome, allowing for their visualization at near-atomic resolution without the need for crystallization. harvard.eduirjms.com This technique has been particularly powerful for capturing transient ribosome assembly intermediates, providing a timeline for the incorporation of ribosomal proteins.

Multiple cryo-EM studies of eukaryotic pre-60S ribosomal subunits have successfully mapped the position of L15 during the maturation process. In yeast, L15 is incorporated into early nucleolar pre-60S particles. nih.govresearchgate.net For example, a 3.7 Å resolution structure of an early pre-60S particle revealed a half-assembled subunit containing 19 ribosomal proteins, including L15, which is situated within a tightly packed substructure comprising domains I, II, and VI of the 25S rRNA. nih.govresearchgate.net

Analysis of these assembly intermediates shows that L15 is part of a network of early-binding proteins. Depletion of the domain I ribosomal protein L8 in yeast, for instance, strongly diminishes the presence of L15 in pre-ribosome particles, suggesting a hierarchical assembly process. mdpi.com These structural snapshots reveal that L15, embedded within the rRNA of domain I, is stabilized by interactions with other proteins like L8, which binds on its outer surface. mdpi.com Cryo-EM studies of bacterial 50S subunit assembly have also identified L15 as a component of late-stage assembly intermediates. nih.gov

Table 2: Presence of L15 in Characterized Ribosome Assembly Intermediates (Cryo-EM)
OrganismAssembly IntermediateResolutionKey Finding Regarding L15Reference
S. cerevisiaeEarly nucleolar pre-60S3.7 ÅL15 is present in a half-assembled particle, packed within rRNA domains I, II, and VI. nih.govresearchgate.net
B. subtilis45S premature particle~8-9 ÅShows moderately reduced levels of L15, indicating its role in later maturation steps. nih.gov
E. coliEarly 50S assembly particleN/AIdentified as a component of an early assembly particle with ~500 nucleotides of 23S rRNA domain I. pdbj.orgbiorxiv.org

X-ray crystallography provides atomic-resolution structures of molecules that can be crystallized. While this technique has been instrumental in solving the structures of entire ribosomal subunits, yielding precise atomic coordinates for nearly all their protein and RNA components, reports on the crystallization of isolated ribosomal protein L15 are scarce. nih.govpnas.org This is largely because ribosomal proteins are highly integrated into the ribonucleoprotein complex and often adopt their final, stable fold only upon interaction with rRNA.

Therefore, the most detailed crystallographic information for L15 comes from high-resolution structures of the complete large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes). These structures reveal the intricate fold of L15 in its native environment, detailing its extensive interactions with the surrounding rRNA helices and its contacts with neighboring ribosomal proteins. This structural data is foundational for interpreting the results from other methodologies, such as cryo-EM of assembly intermediates and proteomic analyses of protein-protein interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution. While the immense size of the ribosome (2.5-4.5 MDa) presents significant challenges for traditional NMR studies, specialized techniques can provide unique insights into the dynamic regions of the complex. NMR is highly complementary to static structural methods like X-ray crystallography and cryo-EM because it can characterize molecular motion and exchange processes across a wide range of timescales.

NMR can be used to study ribosome-bound nascent polypeptide chains as they emerge from the exit tunnel, and it can also probe the flexible regions of ribosomal proteins themselves. Although specific NMR studies focused solely on L15 have not been reported, the methodology is well-suited to investigate its dynamics. For instance, NMR could be used to map the interaction interface between L15 and its binding partners, such as the acidic ribosomal proteins or non-ribosomal factors, by monitoring chemical shift perturbations upon complex formation. Such studies would provide a dynamic view of the interactions identified by proteomic methods.

Proteomic and Interactomic Analyses

Proteomic and interactomic approaches aim to identify and quantify the complete set of proteins in a complex and map their interaction networks. These methods have been vital for uncovering the specific protein-protein interactions involving ribosomal protein L15, extending its known functions beyond its structural role.

Early studies in Saccharomyces cerevisiae used methods like co-immunoprecipitation and chemical cross-linking to establish that L15 forms a stable complex with the acidic ribosomal proteins L44, L44', and L45. nih.gov This interaction is specific, as antibodies against L15 co-precipitate the acidic proteins, and vice-versa. nih.gov This finding suggests L15 plays a key role in anchoring the "P-stalk," a structure crucial for the recruitment of translation factors to the ribosome.

More recent, large-scale studies have expanded the known interactome of L15. Using a T7 phage display library to screen for binding partners, ribosomal protein L15 was identified as a novel interactor of the interferon-inducible protein p56 in human gastric cancer cells. nih.gov This interaction was confirmed by pull-down assays and was shown to be involved in the antiproliferative effects of interferon, linking L15 to cellular processes beyond canonical translation. nih.gov

Quantitative mass spectrometry-based proteomics has also been used to analyze the composition of purified ribosomes under different cellular conditions, revealing that the stoichiometry of ribosomal proteins, including L15, can be dynamic. nih.gov Furthermore, ribosome affinity purification methods coupled with mass spectrometry have been used to define the "ribo-interactome," a comprehensive set of proteins that directly and stably associate with the ribosome, independent of mRNA or nascent chains. nih.gov These analyses provide a framework for discovering new regulatory factors that associate with the ribosome, potentially through proteins like L15, to modulate its function.

Table 3: Experimentally Verified Interacting Partners of Ribosomal Protein L15
Interacting ProteinOrganismMethod of IdentificationFunctional ImplicationReference
Acidic ribosomal proteins (L44, L44', L45)S. cerevisiaeCo-immunoprecipitation, Chemical cross-linkingAnchoring the P-stalk, recruitment of translation factors. nih.gov
Interferon-inducible protein p56 (IFIT1)HumanT7 Phage Display, Pull-down assayModulation of cellular proliferation, potential role in innate immunity. nih.gov
Ribosomal Protein L8S. cerevisiaeProteomic analysis of pre-ribosomes upon protein depletionHierarchical assembly of the large ribosomal subunit. mdpi.com

Mass Spectrometry-Based Identification and Characterization of CL15 and its Post-Translational Modifications (e.g., MALDI-TOF, quantitative mass spectrometry)

Mass spectrometry (MS) is a cornerstone analytical technique for the definitive identification and detailed characterization of ribosomal proteins like RPL15. creative-proteomics.com Methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are frequently used for the rapid identification of microorganisms by creating a unique molecular fingerprint based on highly abundant small proteins, prominently including ribosomal proteins. nih.govacs.org In this approach, whole cells or cell extracts are analyzed to generate a mass spectrum where specific peaks can be correlated with particular ribosomal proteins, allowing for taxonomic classification. acs.orgnih.gov Ribosomal proteins are ideal biomarkers for this purpose due to their high conservation and abundance. nih.gov Studies have successfully annotated mass peaks in bacterial spectra corresponding to specific ribosomal proteins, including those from the large subunit family to which L15 belongs. biorxiv.org

Quantitative mass spectrometry provides deeper insights into the dynamics of the ribosome by measuring changes in the abundance of specific ribosomal proteins under different cellular conditions. nih.gov Techniques like iTRAQ-labeling and other quantitative proteomic approaches enable the precise measurement of the relative proportions of individual ribosomal proteins within purified 80S ribosomes. nih.gov This can reveal how the ribosome's composition adapts to environmental stimuli, for instance, a change in carbon source. nih.gov For absolute quantification, methods using stable isotope-labeled internal standards, such as the QconCAT strategy, have been developed to determine the exact stoichiometry of ribosomal proteins within the complex. manchester.ac.ukmanchester.ac.uk

The analysis of post-translational modifications (PTMs), which are critical for regulating protein function, also relies heavily on mass spectrometry. nih.gov The general workflow involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by MS. youtube.com PTMs cause a characteristic mass shift in the modified peptide, allowing for their detection. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, which provides sequencing information to pinpoint the exact location of the modification on the amino acid chain. nih.govyoutube.com Due to the often low abundance of modified peptides, an enrichment step, such as affinity chromatography, is typically required before MS analysis. nih.gov

Mass Spectrometry TechniquePrimary Application for Ribosomal Protein L15Key Findings/Capabilities
MALDI-TOF MS Identification and Taxonomic ProfilingGenerates a protein fingerprint where ribosomal proteins serve as key biomarkers for microbial identification. nih.govacs.org Can be used to resolve subspecies based on ribosomal protein profiles. nih.gov
Quantitative MS (e.g., iTRAQ) Relative QuantificationMeasures changes in the stoichiometry of ribosomal proteins in response to environmental or cellular changes. nih.gov
Quantitative MS (e.g., QconCAT) Absolute Quantification & StoichiometryDetermines the precise copy number of ribosomal proteins per ribosome using stable isotope-labeled standards. manchester.ac.ukmanchester.ac.uk
Tandem MS (MS/MS) Characterization of Post-Translational Modifications (PTMs)Identifies the presence of PTMs by detecting mass shifts and localizes the exact modification site through peptide fragmentation. nih.govnih.gov

High-Throughput Protein-Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Affinity Purification-Mass Spectrometry)

Understanding the function of RPL15 requires mapping its network of interactions with other proteins. High-throughput techniques are essential for discovering these protein-protein interactions (PPIs) on a large scale.

Affinity Purification-Mass Spectrometry (AP-MS) is a powerful and widely used method for identifying protein interaction partners. nih.govnih.gov In a typical AP-MS experiment, a "bait" protein, such as RPL15, is tagged with an epitope (e.g., a FLAG tag). nih.gov This tagged protein is expressed in cells and then selectively captured from the cell lysate using an antibody that recognizes the tag. nih.gov The bait protein, along with its co-purifying "prey" proteins, is then eluted and identified using mass spectrometry. nih.govnih.gov This approach has been used to map thousands of human protein interactions, providing valuable data on protein complexes and cellular pathways. nih.gov Using this strategy, studies in Saccharomyces cerevisiae have demonstrated that RPL15 interacts in solution with the acidic ribosomal proteins L44, L44', and L45. nih.gov This interaction was confirmed by multiple methods, including co-immunoprecipitation, where antibodies against RPL15 were able to pull down the acidic proteins, and vice versa. nih.gov

The Yeast Two-Hybrid (Y2H) system is another high-throughput method for detecting binary protein interactions in vivo. The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H assay, the bait protein (e.g., RPL15) is fused to the BD, and a library of potential prey proteins is fused to the AD. If the bait and prey proteins interact, they bring the BD and AD into close proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene, allowing for the identification of interacting pairs.

Interacting ProteinOrganismMethod of DetectionReference
Acidic ribosomal protein L44Saccharomyces cerevisiaeCo-immunoprecipitation, Chemical cross-linking nih.gov
Acidic ribosomal protein L44'Saccharomyces cerevisiaeCo-immunoprecipitation, Chemical cross-linking nih.gov
Acidic ribosomal protein L45Saccharomyces cerevisiaeCo-immunoprecipitation, Chemical cross-linking nih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics tools provide powerful predictive and analytical capabilities that complement experimental research, offering deep insights into the evolution, structure, and dynamics of RPL15.

Sequence Homology and Phylogenetic Analysis for Evolutionary Insights

Sequence homology and phylogenetic analyses trace the evolutionary history of RPL15 by comparing its amino acid sequence across different species and with other proteins. RPL15 belongs to the L15E family of ribosomal proteins. depmap.org A comprehensive comparative analysis of ribosomal proteins across 66 species from all three domains of life (Bacteria, Archaea, and Eucarya) has established a core set of universally conserved proteins. nih.gov

Protein Family / HomologEvidence of RelationshipEvolutionary Significance
Ribosomal Protein L15 Family (PF00827 / IPR000439) Sequence similarity across eukaryotes and archaea (e.g., mammalian eL15, yeast YL10, archaebacterial L15e). ebi.ac.ukRepresents a conserved family of ribosomal proteins present in the archaeal/eukaryal lineage. ebi.ac.uk
Ribosomal Protein L18e Sequence identity of 20% and structural similarity in globular domains. pnas.orgL15 and L18e are paralogs that arose from a gene duplication event predating the divergence of the three domains of life. pnas.org

Protein Structure Prediction and Modeling (e.g., AlphaFold)

Predicting the three-dimensional structure of proteins is essential for understanding their molecular function. royalsocietypublishing.org The development of deep learning-based tools, most notably AlphaFold, has revolutionized structural biology by enabling highly accurate structure prediction from amino acid sequences alone. ebi.ac.uknih.gov AlphaFold has been used to generate predicted structures for millions of proteins, including RPL15 from a vast array of organisms, which are made publicly available in the AlphaFold Protein Structure Database. ebi.ac.ukalphafold.comalphafold.com

OrganismAlphaFold Model Confidence (pLDDT Score)
Pontiella sulfatireligans65.8% Very high, 33.6% High, 0.7% Low. alphafold.com
Candidatus Magasanikbacteria25.5% Very high, 68.3% High, 6.2% Low. alphafold.com

Molecular Dynamics Simulations and Conformational Analysis of Ribosomal Proteins

While static structures from crystallography or prediction are informative, proteins are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the physical movements and conformational changes of atoms and molecules over time. nih.govmsu.ru By simulating the behavior of the entire ribosome, researchers can observe large-scale motions that are essential for its function but difficult to capture with experimental techniques. nih.govuiuc.edu

MD simulations of the complete ribosome have provided atomic-level descriptions of key translational processes, such as the rotation of the small subunit relative to the large subunit, the movement of tRNA through the ribosome, and the dynamics of flexible regions like the L1 stalk. nih.govresearchgate.net These simulations bridge the gap between high-resolution static structures and lower-resolution experimental data on ribosome dynamics. nih.gov While many simulations focus on the ribosome as a whole, the same principles can be applied to study the conformational landscape of individual ribosomal proteins like RPL15. nih.gov Such an analysis would explore the different shapes the protein can adopt and how these conformational changes might influence its interaction with rRNA and its role in the assembly and function of the 50S subunit. nih.gov

Phenomenon Studied by MD SimulationRelevance to Ribosomal Function
Intersubunit Rotation Essential for the translocation of tRNA and mRNA through the ribosome. nih.govuiuc.edu
tRNA Accommodation and Movement Models the process of tRNA selection and its movement between the A, P, and E sites. nih.gov
L1 and L7/L12 Stalk Motion Relates to the binding and release of elongation factors and tRNA. nih.govresearchgate.net
Individual Protein Conformational Changes Reveals how the flexibility of a single ribosomal protein can influence its binding to rRNA and its role in ribosome assembly. nih.gov

Future Directions and Emerging Research Questions in Ribosomal Protein Cl15 Studies

Deeper Elucidation of Extra-Ribosomal Functions and their Context-Specific Molecular Mechanisms

While the canonical function of RPL15 is within the ribosome, its involvement in extra-ribosomal activities is a burgeoning field of study. Elevated expression of RPL15 has been observed in several cancers, including those of the esophagus, stomach, and colon, where it is linked to cell proliferation. nih.govwikipedia.orgresearchgate.net Conversely, its dysregulation is also associated with developmental disorders and other diseases. maayanlab.cloud Future research must focus on dissecting the precise molecular pathways through which RPL15 exerts these effects, which appear to be highly context-dependent.

A significant area of inquiry is the role of RPL15 in the p53 signaling pathway. In certain cancers, depletion of RPL15 induces ribosomal stress, leading to the stabilization and activation of the tumor suppressor p53. researchgate.netmdpi.com This can trigger different outcomes depending on the cell type: G1-G1/S cell cycle arrest in non-transformed cells and apoptosis in colon cancer cells. nih.govresearchgate.net Understanding how RPL15 modulates the interaction between MDM2 and p53 is a critical research question. Furthermore, RPL15 has been implicated in angiogenesis, the formation of new blood vessels, with studies showing that RPL15 deficiency can impact the expression of vascular endothelial growth factor A (VEGFA). biorxiv.org A deeper investigation into these extra-ribosomal roles will clarify how a single ribosomal protein can participate in such diverse cellular processes as cell cycle control, apoptosis, and development.

Table 1: Investigated Extra-Ribosomal Roles and Pathological Associations of RPL15

Process/Disease Observation Potential Molecular Mechanism References
Colon CarcinogenesisUpregulated in cancer tissues; depletion induces apoptosis in cancer cells.Induction of ribosomal stress, activation of p53 pathway. nih.govresearchgate.net
Gastric CancerOverexpression associated with cell proliferation.Not fully elucidated, potential role in enhancing protein synthesis for growth. wikipedia.org
Diamond-Blackfan AnemiaGene deletions and mutations are linked to the disease.Impaired 60S ribosomal subunit formation and pre-rRNA processing. maayanlab.cloudnih.govnih.gov
AngiogenesisDeficiency impacts VEGFA expression and endothelial cell migration.Selective regulation of specific mRNA translation. biorxiv.org
Pancreatic AdenocarcinomaDecreased expression is associated with higher tumor stage and invasion.Role in epithelial-to-mesenchymal transition. maayanlab.cloud

Comprehensive Analysis of Post-Translational Modifications on CL15 and their Dynamic Regulatory Roles

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can dramatically alter their function, localization, and stability. wikipedia.org While the study of PTMs on ribosomal proteins is an expanding field, the specific modifications of RPL15 and their functional consequences remain largely unexplored. High-resolution structural analysis of the human ribosome has identified the presence of hydroxy-histidine on uL15 (RPL15), but the functional significance of this modification is not yet understood. researchgate.net

Future research should aim for a comprehensive mapping of all PTMs on RPL15, including phosphorylation, acetylation, ubiquitination, and methylation. nih.gov Such modifications could act as a regulatory code, dynamically controlling RPL15's functions. For instance, phosphorylation might regulate its assembly into the ribosome or its release to perform extra-ribosomal functions. In yeast, differential acetylation of ribosomal protein paralogs has been shown to create functionally distinct ribosome populations that can modulate translation and confer drug resistance. biorxiv.org A key question is whether similar PTM-driven mechanisms apply to RPL15, allowing it to fine-tune protein synthesis or engage in specific signaling pathways in response to cellular stress or developmental cues.

High-Resolution Structural Characterization of CL15 in Various Ribosome Assembly Intermediates

Ribosome biogenesis is a highly complex and regulated process involving the coordinated assembly of rRNAs and ribosomal proteins. nih.govresearchgate.net RPL15 is known to be essential for the proper formation of the 60S subunit and for the efficient processing of pre-rRNA. nih.govnih.gov Depletion of RPL15 leads to a significant reduction in pre-60S ribosomal subunits, highlighting its critical role in the assembly pathway. nih.gov However, a detailed structural understanding of how RPL15 integrates into the nascent ribosome and facilitates its maturation is lacking.

The advancement of techniques like cryo-electron microscopy (cryo-EM) provides an unprecedented opportunity to capture high-resolution snapshots of ribosome assembly intermediates. mdpi.comannualreviews.org Future studies should focus on using cryo-EM to visualize RPL15 within these transient complexes. This would reveal the specific conformational changes that RPL15 undergoes and induces in the rRNA and other proteins during the sequential steps of 60S subunit maturation. Such structural insights would clarify its role in stabilizing rRNA folding, creating binding sites for other proteins, and acting as a checkpoint for the quality control of ribosome assembly. pnas.orgebi.ac.uk

Investigating the Differential Roles of CL15 Orthologs and Paralogs across Diverse Organisms

The study of homologous genes—orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome)—can provide deep insights into protein function and evolution. libretexts.org RPL15 is highly conserved across many species, from yeast to humans. nih.govresearchgate.net

In the yeast Saccharomyces cerevisiae, the genome contains two paralogous genes for RPL15: YRPL15A and YRPL15B. nih.gov Research has shown that YRPL15A is essential for viability, whereas YRPL15B is dispensable and appears to be transcriptionally inactive under normal conditions. nih.gov However, when expressed from a different promoter, the YRPL15B protein can functionally replace YrpL15A. nih.gov This raises questions about the evolutionary pressures that led to the retention of the seemingly silent paralog and whether it becomes active under specific stress conditions, potentially contributing to a population of specialized ribosomes. In many yeast species, a significant number of ribosomal proteins are encoded by duplicated genes, suggesting that paralogs may provide a mechanism for generating ribosome heterogeneity and functional specialization. mdpi.comyeastgenome.orgscienceopen.com Future comparative studies should investigate the functional divergence of RPL15 orthologs and paralogs across a wide range of organisms to understand how this core ribosomal protein has adapted to different cellular contexts and organismal complexities.

Table 2: Comparison of RPL15 Paralogs in Saccharomyces cerevisiae

Gene Essentiality Expression Functional Capability References
YRPL15AEssentialActively transcribedPrimary functional copy in the cell. nih.gov
YRPL15BDispensableTranscriptionally inactiveCan complement the loss of YRPL15A when artificially expressed. nih.gov

Development of Advanced Methodologies for Real-time Monitoring of CL15 Integration and Functional Contributions in Vivo

A significant challenge in understanding the function of ribosomal proteins is the ability to observe their dynamics within living cells. Traditional biochemical and genetic methods often provide static snapshots, but fail to capture the real-time integration of proteins into ribosomes and their subsequent functional roles. The development of novel methodologies is crucial to overcoming this limitation.

Emerging techniques offer promising avenues for future research. For example, systems developed in Drosophila that use fluorescently tagged ribosomal proteins (e.g., EGFP-fusions) allow for the direct visualization and monitoring of their levels and localization in vivo. jst.go.jpnih.gov Adapting this approach for RPL15 in various model systems could allow researchers to track its journey from synthesis in the cytoplasm, import into the nucleolus, integration into pre-ribosomal particles, and export back to the cytoplasm. Combining such imaging techniques with quantitative mass spectrometry-based methods, like pulse-chase analysis, could provide detailed kinetic data on ribosome assembly. mdpi.comnih.gov Furthermore, the application of computational methods, including molecular dynamics simulations, can help model the conformational changes and interactions of RPL15 during ribosome assembly and function, bridging the gap between static structures and dynamic processes. nih.govdoaj.org These advanced approaches will be instrumental in building a comprehensive, four-dimensional understanding of RPL15's life cycle and its contribution to cellular function.

Q & A

Q. Key Methodological Steps :

  • scRNA-seq data processing using tools like RDP’s Pyrosequencing Pipeline for rRNA analysis .
  • Pathway enrichment analysis using databases like SILVA or RDP .
  • Functional validation via orthotopic mouse models and transcriptomic profiling of CL15-deficient cells.

How can researchers assess the phylogenetic conservation of CL15 across species?

Basic Research Focus
CL15's evolutionary conservation can be analyzed using ribosomal protein databases. The Theoretical Ribosomal Protein Mass Fingerprint Database provides mass spectra data for ribosomal proteins across species, enabling cross-species comparisons . Align CL15 sequences from diverse organisms using secondary-structure-aware aligners like Infernal (via RDP or SILVA) to identify conserved domains .

Q. Key Methodological Steps :

  • Retrieve CL15 sequences from UniProt or RDP’s aligned rRNA datasets .
  • Perform phylogenetic tree reconstruction using tools like RDP’s Taxomatic .

How can contradictory data on CL15’s role in different cancer types be resolved?

Advanced Research Focus
Discrepancies in CL15’s oncogenic vs. tumor-suppressive roles may arise from tissue-specific ribosome heterogeneity or post-translational modifications. Researchers should:

Integrate multi-omics data (proteomics, translatomics) to assess CL15’s interaction networks.

Use patient-derived organoids to model context-dependent effects.

Validate findings across independent cohorts and orthogonal methods (e.g., ribo-profiling, IHC) .

Q. Data Analysis Tools :

  • RDP’s Classifier for taxonomic profiling of contaminant rRNA in samples .
  • SILVA’s non-redundant datasets to rule out rRNA processing artifacts .

What methodologies determine CL15’s structural interactions within the ribosome?

Advanced Research Focus
Cryo-electron microscopy (cryo-EM) can resolve CL15’s spatial arrangement in ribosomal subunits. Crosslinking mass spectrometry (CL-MS) identifies proximal proteins, while molecular dynamics simulations predict conformational changes during translation .

Q. Experimental Design :

  • Purify ribosomes via sucrose gradient centrifugation.
  • Use Bio-Rad Experion systems for quality control of ribosomal proteins .
  • Validate interactions with co-immunoprecipitation (Co-IP) and ribosome profiling .

How can CL15 expression be quantified in heterogeneous tissue samples?

Basic Research Focus
Combine immunohistochemistry (IHC) with validated antibodies (e.g., anti-RRP15 polyclonal antibody, HPA024639) and RNA-FISH for spatial resolution. For bulk quantification, use qRT-PCR with primers designed via probeBase’s rRNA-targeted oligonucleotide tools .

Q. Data Normalization :

  • Normalize CL15 mRNA levels to housekeeping genes (e.g., GAPDH) or ribosomal RNAs (18S/28S) analyzed using RDP’s alignment tools .

What experimental strategies study CL15’s role in ribosome biogenesis?

Q. Advanced Research Focus

Pulse-chase assays with isotope-labeled amino acids to track CL15 incorporation into nascent ribosomes.

Silencing CL15 via siRNA/shRNA and monitoring rRNA processing defects using SILVA’s rRNA aligners .

Analyze pre-rRNA intermediates via northern blotting or RNA-seq .

How can CL15’s interaction with non-ribosomal proteins be validated?

Basic Research Focus
Use co-immunoprecipitation (Co-IP) coupled with mass spectrometry. For RNA-binding partners, employ crosslinking and immunoprecipitation (CLIP-seq) . Validate hits with reciprocal pull-down assays and structural modeling (e.g., PyMOL) .

Q. Critical Controls :

  • Include RNase treatment to distinguish protein-protein from RNA-mediated interactions.
  • Use RDP’s chimera-check tools to rule out rRNA contamination in Co-IP samples .

What bioinformatics tools analyze CL15’s evolutionary and functional divergence?

Q. Advanced Research Focus

  • RDP’s Assignment Generator : Design custom primers/probes for CL15 homologs .
  • probeBase : Evaluate probe specificity for CL15 across bacterial/archaeal rRNA .
  • Phylogenetic Trees : Reconstruct using maximum likelihood (RAxML) with SILVA’s curated alignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.